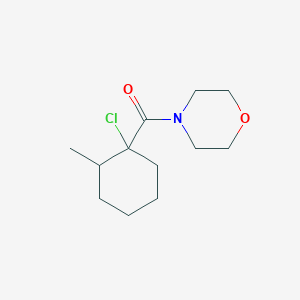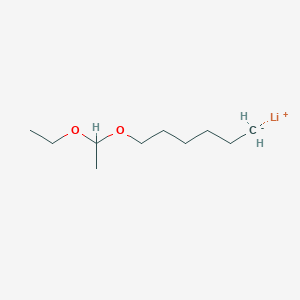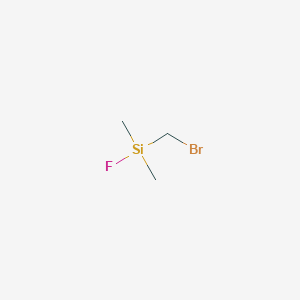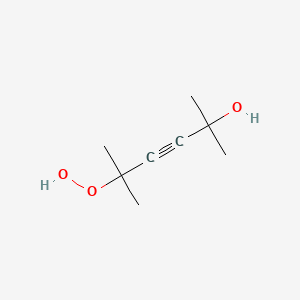
Cyclopentyl(2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(2-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features a cyclopentyl group attached to a 2-hydroxyphenyl moiety through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentyl(2-hydroxyphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentanecarboxylic acid with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the Fries rearrangement of phenyl cyclopentanecarboxylate with aluminum chloride. This reaction is carried out at elevated temperatures and results in the migration of the acyl group to the ortho position of the phenyl ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl(2-hydroxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of cyclopentyl(2-hydroxyphenyl)carboxylic acid.
Reduction: Formation of cyclopentyl(2-hydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Cyclopentyl(2-hydroxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopentyl(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl(2-hydroxyphenyl)methanone
- Cyclopropyl(2-hydroxyphenyl)methanone
- Cyclobutyl(2-hydroxyphenyl)methanone
Uniqueness
Cyclopentyl(2-hydroxyphenyl)methanone is unique due to its specific ring size and the presence of both hydroxyl and carbonyl functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, the cyclopentyl group provides a balance between steric hindrance and flexibility, influencing the compound’s reactivity and interactions with other molecules .
Propiedades
Número CAS |
51795-96-1 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
cyclopentyl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |
Clave InChI |
FHUXPGWBJXGPSP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


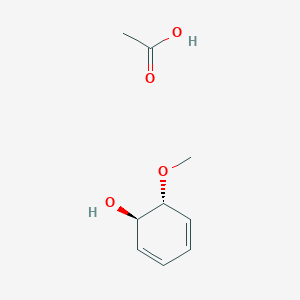

![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)

![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
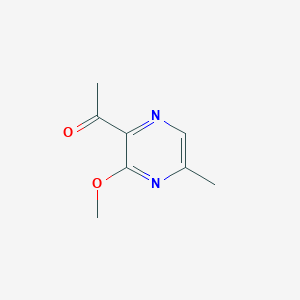
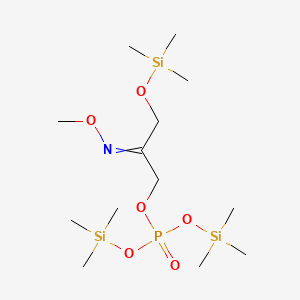
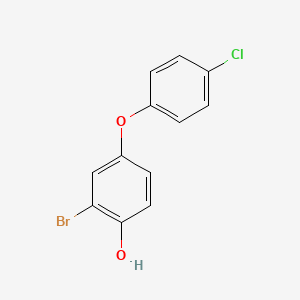
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

